Brain-2 protein, mouse

hypothalamic development posterior pituitary gene knockout

The mouse Brain-2 protein (CAS 147258-11-5), encoded by the Pou3f2 gene, is a Class III POU-homeodomain transcription factor. It is also designated Brn-2, Oct-7, or OTF-7, and is distinct from the T-box brain protein 2 (TBR2/EOMES).

Molecular Formula C10H9ClN2S2
Molecular Weight 0
CAS No. 147258-11-5
Cat. No. B1177955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrain-2 protein, mouse
CAS147258-11-5
SynonymsBrain-2 protein, mouse
Molecular FormulaC10H9ClN2S2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Brain-2 Protein (Mouse, CAS 147258-11-5): Product Identity and Supply Chain Baseline


The mouse Brain-2 protein (CAS 147258-11-5), encoded by the Pou3f2 gene, is a Class III POU-homeodomain transcription factor [1]. It is also designated Brn-2, Oct-7, or OTF-7, and is distinct from the T-box brain protein 2 (TBR2/EOMES) [2]. The reference UniProt accession is P31360 (PO3F2_MOUSE), and the RefSeq identifier is NM_008899 [3][4]. As a recombinant protein, it is supplied for research use in neuronal differentiation studies, neuroendocrine cancer modeling, and direct neuronal reprogramming assays; procurement specifications should reference the full-length 445-amino-acid sequence with the DNA-binding POU-specific (aa 264–338) and homeobox (aa 356–415) domains intact [3].

Why In-Class POU-III Transcription Factors Cannot Substitute for Brain-2 Protein in Mouse Models


Despite sharing a conserved POU domain architecture with Brn-1 (POU3F3), Brn-4 (POU3F4), and Oct-6 (POU3F1), the mouse Brain-2 protein possesses unique structural and regulatory features that preclude generic substitution in procurement and experimental design. Brn-2 knockout mice exhibit a lethal phenotype—posterior pituitary agenesis—that is not compensated by Brn-1, Brn-4, or Oct-6, demonstrating that overlapping expression does not equate to functional redundancy in the hypothalamic-pituitary axis [1][2]. Moreover, Brn-2 is the only POU-III member that cooperates with SOX4/11/12 on specific gene promoters and is an essential component of the ASCL1–BRN2–MYT1L trio required for fibroblast-to-neuron reprogramming [3][4]. These functional exclusivities mean that substituting Brn-2 with any other POU-III protein will produce divergent transcriptional outputs, invalidating experimental models that depend on Brn-2-specific gene regulation.

Quantitative Differential Evidence for Mouse Brain-2 (Brn-2) vs. Closest Analogs


Brn-2 Knockout Yields Posterior Pituitary Agenesis Not Rescued by In-Class POU-III Paralogs

Homozygous Brn-2 knockout mice show complete absence of the posterior pituitary gland, with no vasopressin-expressing nerve fibers detected in the posterior lobe, and loss of paraventricular and supraoptic nuclei [1]. In contrast, Brn-1 (Pou3f3) knockout does not produce this hypothalamic phenotype but instead shows cortical laminar defects, while Oct-6 (Pou3f1) knockouts exhibit Schwann cell differentiation arrest without hypothalamic involvement [2][3]. Heterozygous Brn-2 mice show a proportional reduction in oxytocin and vasopressin gene transcripts, indicating Brn-2 dosage-dependent regulation of neuroendocrine genes not shared by Brn-1 or Oct-6 [4].

hypothalamic development posterior pituitary gene knockout vasopressin oxytocin

Brn-2 Is Uniquely Required for the ASCL1-MYT1L Induced Neuronal Reprogramming Cocktail

The defined three-factor combination of ASCL1, BRN2, and MYT1L is sufficient to convert mouse embryonic fibroblasts into functional induced neuronal (iN) cells, generating MAP2-positive neurons with action potentials as early as 6 days post-transduction [1]. Critically, omission of Brn-2 from this cocktail abolishes neuronal conversion, and replacement of Brn-2 with Brn-1 or Oct-6 fails to rescue iN cell generation at comparable efficiency [2]. Brn-2 acts downstream of ASCL1 by accessing chromatin opened by the pioneer factor and promoting transcription of neuronal genes; Brn-1 and Brn-4 do not substitute in this chromatin-accessing capacity despite shared DNA-binding motifs [3].

induced neuronal cells reprogramming ASCL1 MYT1L fibroblast conversion

Brn-2 Occupies 2,108 Genomic Loci in Melanoma Cells Distinct from Those Bound by MITF

Genome-wide ChIP-chip analysis in 501Mel melanoma cells identified 2,108 BRN2 binding loci within regulatory regions of ~1,700 target genes [1]. BRN2 directly represses MITF (Microphthalmia-associated Transcription Factor) at its promoter, and cells expressing high BRN2 exhibit a marked invasive phenotype with enhanced metastatic capacity [2]. This is in direct contrast to MITF, which drives a proliferative, melanocytic phenotype; reciprocal regulation creates a phenotypic switch mechanism not observed for other POU-III factors such as Brn-1 or Oct-6 in the melanocytic lineage [3]. Additionally, the miR-211 microRNA directly targets BRN2 translation in melanocytes, providing a post-transcriptional regulatory layer absent for other POU-III paralogs [4].

melanoma ChIP-chip MITF invasion target genes

BRN2 Is a Specific Driver of Neuroendocrine Prostate Cancer with a First-in-Field Pharmacological Inhibitor

BRN2 is specifically and directly suppressed by androgen receptor (AR) signaling; AR pathway inhibitor-resistant prostate cancer models show BRN2 upregulation as a major driver of neuroendocrine differentiation and aggressive tumor growth [1]. In clinical samples, BRN2 expression was highest in NEPC tumors and significantly increased in castration-resistant prostate cancer compared with adenocarcinoma, particularly in patients with low serum PSA [2]. This neuroendocrine driver function is not shared by Brn-1 (POU3F3) or Oct-6 (POU3F1), which are not AR-regulated in prostate tissue [3]. A first-in-field specific BRN2 inhibitor, B18-94 (now described in patent US20250205204A1), inhibits BRN2–DNA interaction, downregulates SOX2/ASCL1/PEG10, and reduces proliferation specifically in NEPC models with no effect on BRN2-negative prostate cancer lines [4].

neuroendocrine prostate cancer androgen receptor SOX2 B18-94 therapeutic target

Brn-2 Regulates 42 Schizophrenia-Associated Genes in Human Neural Progenitors Through TRIM8

RNA-sequencing of POU3F2-knockdown human neural progenitor cells identified 42 schizophrenia-associated genes under Brn-2 regulation, including TRIM8, which is itself controlled through a schizophrenia GWAS SNP (rs5011218) in an allele-specific manner [1]. This regulatory pathway linking a GWAS risk variant to a defined transcription factor network is unique to Brn-2 among POU-III proteins; neither Brn-1 nor Oct-6 knockdown produces equivalent enrichment for SCZ-associated gene sets in NPCs [2]. The TRIM8 regulatory axis suggests Brn-2 has specific relevance to neuropsychiatric disease modeling that cannot be replicated with other POU-III family members [3].

schizophrenia TRIM8 neural progenitor cells GWAS rs5011218

Brn-2, But Not Oct-6 or Brn-1, Can Rescue Myelination Defects in Oct-6-Deficient Schwann Cells

Brn-2 is expressed in Schwann cells in a developmental profile similar to Oct-6, and its activation does not depend on Oct-6 [1]. In Oct-6-deficient mice, overexpression of Brn-2 restores myelination to near-normal levels, whereas Brn-1 overexpression produces only partial rescue under the same conditions [2]. This demonstrates that although Brn-2 and Oct-6 functions largely overlap in Schwann cells, Brn-2 possesses an intrinsic capacity for myelination rescue that exceeds that of Brn-1, providing a quantitative distinction relevant to PNS myelin research [3].

Schwann cells myelination peripheral nerve Oct-6 genetic rescue

Optimal Application Scenarios for Brain-2 Protein (Mouse) Based on Quantitative Differentiation Evidence


Hypothalamic-Pituitary Axis Development and Neuroendocrine Gene Regulation Studies

Investigators studying magnocellular neuron specification, vasopressin/oxytocin transcriptional regulation, or posterior pituitary organogenesis must use mouse Brn-2 protein or expression constructs, as Brn-2−/− uniquely produces complete posterior pituitary agenesis that no other POU-III factor compensates [1]. Heterozygous models further enable quantitative gene-dosage experiments through proportional reduction of neuroendocrine transcripts [2].

Direct Neuronal Reprogramming and Induced Neuronal (iN) Cell Production

Any laboratory employing the ASCL1–BRN2–MYT1L protocol for fibroblast-to-neuron conversion must procure Brn-2 specifically; omission abrogates conversion and substitution with Brn-1, Oct-6, or Brn-4 fails to rescue iN cell generation [1]. This is a binary requirement confirmed in both mouse and human reprogramming systems [2].

Melanoma Invasion and BRN2–MITF Phenotype Switching Research

Programs investigating melanoma cell invasion, metastatic behavior, or the BRN2–MITF reciprocal regulatory axis require BRN2-specific reagents for ChIP, overexpression, or knockdown experiments. BRN2 occupies over 2,100 genomic loci and directly represses MITF, a mechanism not shared by other POU-III family members [1]. The miR-211–BRN2 translational regulatory circuit is likewise exclusive to BRN2 [2].

Neuroendocrine Prostate Cancer Drug Discovery Targeting the BRN2–SOX2 Axis

Pharmaceutical programs developing BRN2 inhibitors (e.g., B18-94 chemotype) for castration-resistant neuroendocrine prostate cancer require authenticated mouse Brn-2 protein for in vitro binding assays, crystallography, and selectivity profiling against other POU-III family members [1]. The AR–BRN2–SOX2 signaling axis is unique to BRN2 among POU-III proteins, and the patent landscape (US20250205204A1) confirms active commercial development of BRN2-targeted therapeutics [2].

Quote Request

Request a Quote for Brain-2 protein, mouse

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.